6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Description

Chemical Identity and Nomenclature

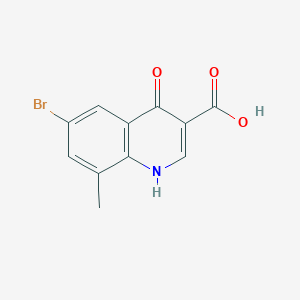

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is systematically identified by multiple nomenclature systems and registry numbers that establish its unique chemical identity within the broader quinoline family. The compound is registered under Chemical Abstracts Service number 67643-46-3, which serves as its primary identifier in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry systematic name for this compound is "6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid," which precisely describes the positions and nature of all substituents on the quinoline ring system. Alternative nomenclature includes "6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid," reflecting the tautomeric equilibrium between the hydroxy and oxo forms that is characteristic of 4-hydroxyquinoline derivatives. The compound is also catalogued under multiple identification codes including MFCD05228465 and MFCD12674978 in the Chemical Database Service.

The molecular formula C11H8BrNO3 encompasses eleven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 282.09 grams per mole. The compound's structural representation can be expressed through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation being CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Br. The International Chemical Identifier representation provides a standardized format as InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16). This compound represents a sophisticated example of halogenated quinoline chemistry, where the strategic placement of functional groups creates a molecule with distinctive electronic and steric properties that influence its chemical behavior and potential applications.

Historical Context in Quinoline Research

The development of quinoline chemistry traces its origins to the early nineteenth century when quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol" meaning "white oil" in Greek. The subsequent isolation of quinine and cinchonine from cinchona bark by Pelletier and Caventou in 1820 established quinoline derivatives as compounds of significant medicinal importance. Over 200 biologically active quinoline and quinazoline alkaloids have been identified, demonstrating the extensive natural occurrence and biological significance of this heterocyclic system. The historical development of quinoline chemistry has been fundamentally shaped by the need to synthesize antimalarial compounds, beginning with the crude mixture of crystalline alkaloids extracted from cinchona bark in 1810 by Gomes in Portugal.

The synthetic methodologies for producing 4-hydroxyquinoline derivatives, which include the compound under examination, have evolved through several classical approaches. The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, represents a fundamental method for constructing 4-hydroxyquinoline structures through the condensation of anilines with β-ketoesters. This reaction proceeds through Schiff base formation followed by electrocyclic ring closure at elevated temperatures, typically around 250°C. The Gould-Jacobs reaction provides an alternative synthetic route for preparing quinolines and 4-hydroxyquinoline derivatives through the condensation of anilines with alkoxy methylenemalonic esters, followed by cyclization and subsequent hydrolysis and decarboxylation steps. These classical synthetic approaches have provided the foundation for modern quinoline chemistry and continue to influence contemporary synthetic strategies for accessing complex quinoline derivatives such as 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.

Structural Features and Molecular Properties

The structural architecture of 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is defined by its quinoline core, which consists of a fused benzene and pyridine ring system that creates a bicyclic aromatic framework. The quinoline nucleus provides a planar, aromatic foundation upon which the various substituents are positioned to create the compound's distinctive three-dimensional structure. The bromine atom occupies position 6 of the quinoline ring, introducing significant steric bulk and electronic effects that influence the molecule's reactivity and physical properties. The presence of the bromine substituent, with its large atomic radius and electron-withdrawing characteristics, creates an asymmetric distribution of electron density across the aromatic system.

The hydroxyl group at position 4 represents a crucial structural feature that enables tautomeric equilibrium between the hydroxyl form and the corresponding oxo form, a characteristic behavior observed in 4-hydroxyquinoline derivatives. This tautomerism significantly influences the compound's chemical properties and reactivity patterns. The methyl group at position 8 provides additional steric influence and contributes to the overall lipophilicity of the molecule. The carboxylic acid functionality at position 3 introduces acidic character and hydrogen bonding capability, while also serving as a potential site for further chemical modification through esterification or amidation reactions.

Physical Properties and Chemical Characterization

The physical properties of 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid reflect the influence of its complex substitution pattern and the presence of multiple functional groups with varying polarities and intermolecular interaction capabilities. The compound exhibits a LogP value of 3.42, indicating moderate lipophilicity that results from the balance between the hydrophobic bromine and methyl substituents and the hydrophilic hydroxyl and carboxylic acid groups. This lipophilicity value suggests that the compound possesses intermediate solubility characteristics, being neither highly water-soluble nor completely lipophilic. The carbon bond saturation parameter, expressed as Fsp3, equals 0.09, reflecting the predominantly aromatic character of the molecule with minimal sp3-hybridized carbon content.

The compound's intermolecular interaction profile is characterized by the presence of four hydrogen bond acceptor sites and two hydrogen bond donor sites, primarily associated with the hydroxyl and carboxylic acid functionalities. These hydrogen bonding capabilities significantly influence the compound's solid-state packing arrangements and solution-phase behavior. The polar surface area of 70 square Angstroms indicates moderate polarity that affects membrane permeability and solubility characteristics. The rotatable bond count of one reflects the relatively rigid structure imposed by the fused ring system, with limited conformational flexibility restricted primarily to the carboxylic acid group orientation.

Properties

IUPAC Name |

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAKWUOQYYHCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398092 | |

| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67643-46-3 | |

| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves the bromination of 4-hydroxy-8-methylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid .

Types of Reactions:

Oxidation: The hydroxyl group in 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid can undergo oxidation to form the corresponding quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is being investigated for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : This compound has shown effectiveness against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. In studies, it exhibited inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

- Antiviral Properties : Preliminary research suggests that this compound may possess antiviral activity, although further studies are required to confirm its efficacy against specific viral strains .

- Anticancer Potential : Research indicates that 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid may induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential application in cancer therapy.

The biological activities of this compound are significant and include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting microbial growth and proliferation.

- DNA Interference : The compound has been shown to interfere with DNA replication in microbial cells, leading to cell death.

- Protein Synthesis Disruption : Its interaction with ribosomal RNA can hinder protein synthesis in bacteria.

Case Studies and Research Findings

Several key studies have focused on the applications of this compound:

Antimicrobial Study

In a controlled experiment involving six pathogenic strains, 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid demonstrated significant antimicrobial activity. The results indicated inhibition zones of 22 mm against Pseudomonas aeruginosa and 23 mm against Klebsiella pneumoniae, suggesting its potential as an effective antimicrobial agent.

Cancer Research

A study investigating the effects of this compound on cancer cell lines revealed that it induces apoptosis via caspase pathway activation. This finding points towards its potential use in developing therapeutic agents for cancer treatment.

Pharmacokinetics

Research into the pharmacokinetics of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid has shown efficient metabolism in vivo. This insight is crucial for understanding its therapeutic viability and safety profile.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with biological pathways, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

Physicochemical Properties

- Solubility : The carboxylic acid group at position 3 increases aqueous solubility, whereas ester derivatives (e.g., CAS 67643-31-6) are more lipophilic .

- Electron-Withdrawing Effects : The trifluoromethyl group in CAS 1065093-77-7 enhances metabolic stability but reduces solubility compared to bromine .

Biological Activity

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position, contributes to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

- Molecular Formula : C₁₁H₈BrNO₃

- Molecular Weight : Approximately 282.09 g/mol

- Structure : The compound features a bicyclic structure with fused benzene and pyridine rings, enhancing its reactivity and biological interactions .

Biological Activities

Recent studies have highlighted the following biological activities associated with 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing notable inhibition zones compared to standard antibiotics. For instance:

- Inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae was recorded with inhibition zones of 22 mm and 25 mm, respectively .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with DNA replication and protein synthesis in cancer cells. For example:

- A study demonstrated that derivatives of quinoline compounds can exhibit cytotoxicity against HeLa cells without affecting non-cancerous cells at certain concentrations .

Antiviral Activity

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid has shown promise in antiviral applications. Its mechanism may involve the inhibition of viral replication processes:

- Specific derivatives have demonstrated up to 91.2% inhibition of H5N1 virus growth while maintaining low cytotoxicity .

The biological activity of 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is believed to stem from its ability to interact with various molecular targets:

- The bromine atom and hydroxyl group are critical for binding to enzymes and receptors, potentially inhibiting their activity .

- The compound may disrupt essential cellular processes such as DNA replication and protein synthesis in microbial cells .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid and structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-4-hydroxyquinoline | Chlorine instead of Bromine | Different halogen may alter biological activity |

| 8-Methylquinoline | Lacks carboxylic acid and hydroxy groups | Simpler structure; less reactivity |

| 5-Bromoquinoline | Bromine at position 5 | Different position may affect pharmacodynamics |

This comparison highlights the unique functional groups present in 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid that enhance its biological activities .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of quinoline derivatives:

- Synthesis of Novel Derivatives : Researchers synthesized various derivatives of quinoline compounds, investigating their antibacterial and anticancer properties. Some derivatives showed promising results against multidrug-resistant strains .

- Antiviral Screening : A study screened multiple quinoline derivatives for antiviral activity against influenza viruses, revealing that certain substitutions significantly increased efficacy while reducing cytotoxic effects .

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized quinoline core. A common approach includes:

Quinoline Core Formation : Condensation of substituted anilines with β-keto esters under acidic conditions to form the quinoline backbone .

Bromination : Electrophilic bromination at the 6-position using reagents like (N-bromosuccinimide) in , with yields influenced by temperature (40–60°C) and stoichiometry .

Hydrolysis : Conversion of ester intermediates to carboxylic acids via alkaline hydrolysis (e.g., in ethanol/water, 70–80°C) .

Q. Optimization Strategies :

- Catalysis : Use Lewis acids (e.g., ) to enhance bromination regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Table 1: Key Reaction Parameters

| Step | Reagent/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | , , 50°C | 60–75% | |

| Hydrolysis | , EtOH/H₂O, 80°C | 85–90% |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Detect (3200–3500 cm⁻¹) and (1680–1720 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., , expected 296.96) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., interactions at 2.7–2.9 Å) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Features | Reference |

|---|---|---|

| -NMR | δ 8.2 ppm (H-5), δ 2.8 ppm (CH₃) | |

| X-ray | angle: 119.1° |

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of bromine substitution in modulating the reactivity of this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : Bromine’s electron-withdrawing effect directs subsequent reactions (e.g., nitration) to meta positions.

- Kinetic Isotope Effects (KIE) : Compare in deuteration experiments to confirm EAS pathways .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and activation barriers .

Key Insight : Bromine increases electrophilicity at C-5/C-7, enabling regioselective functionalization .

Q. What strategies resolve contradictions in reported solubility data for 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid?

Methodological Answer:

Q. Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | pH Dependence | Reference |

|---|---|---|---|

| DMSO | 25.3 ± 1.2 | None | |

| H₂O (pH 7) | <0.1 | Strong |

Q. How can researchers address discrepancies in reported biological activities of derivatives across studies?

Methodological Answer:

- Structural Confirmation : Validate derivative structures via -NMR and HRMS to rule out impurities .

- Standardized Bioassays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate in triplicate .

- QSAR Modeling : Correlate substituent effects (e.g., methyl at C-8) with activity trends using CoMFA/CoMSIA .

Critical Consideration : Biological activity is highly sensitive to substitution patterns (e.g., 8-methyl enhances membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.